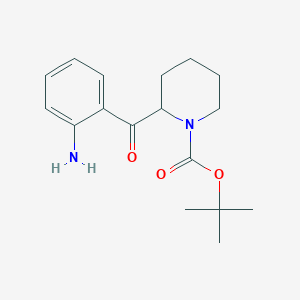![molecular formula C19H31N3O2 B13872943 [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)
[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring, a benzyl group, and a tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Carbamoylation: The benzylated piperidine is reacted with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a piperidine derivative with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biochemical Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine:
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry:
Chemical Manufacturing: It can be used in the production of other chemicals and materials, serving as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and piperidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid methyl ester
- [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group, where the tert-butyl ester is replaced by methyl or ethyl esters in similar compounds.
- Unique Properties: The tert-butyl ester group in [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester may confer unique steric and electronic properties, affecting its reactivity and binding affinity compared to its methyl and ethyl counterparts.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H31N3O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)24-18(23)21-12-11-20-17-9-13-22(14-10-17)15-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
Clé InChI |
PXGKISYUKKMYIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


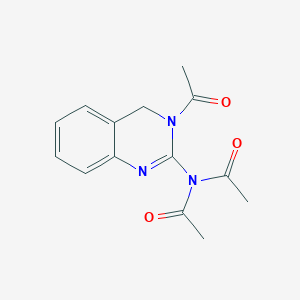
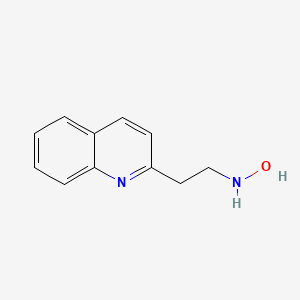
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
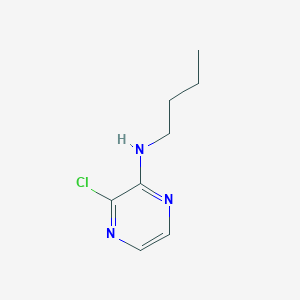
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
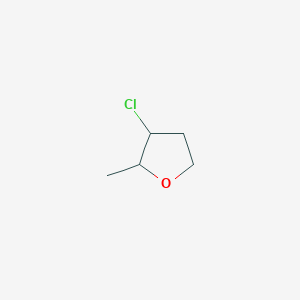
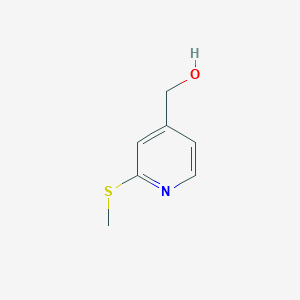
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
